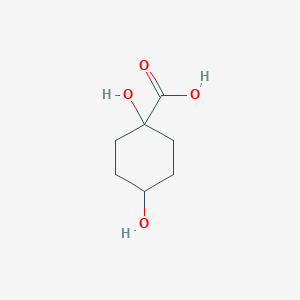

1,4-Dihydroxycyclohexanecarboxylic acid

Description

1,4-Dihydroxycyclohexanecarboxylic acid is a cyclohexane derivative featuring two hydroxyl groups at the 1,4-positions and a carboxylic acid substituent. This compound is a biosynthetic intermediate derived from shikimic acid and plays a critical role in the production of immunosuppressants such as ascomycin (FK520) in Streptomyces hygroscopicus var. ascomyceticus . Its stereochemical configuration, specifically the (1R,3R,4R)-isomer, is essential for its biological activity in antibiotic synthesis .

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1,4-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O4/c8-5-1-3-7(11,4-2-5)6(9)10/h5,8,11H,1-4H2,(H,9,10) |

InChI Key |

AREHFTFBEDLLIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of p-Hydroxybenzoic Acid

One of the most established and scalable methods to prepare 1,4-dihydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid. This method is notable for its use of readily available raw materials and suitability for large-scale production.

- Step 1: p-Hydroxybenzoic acid is combined with a catalyst and solvent in an autoclave.

- Step 2: The mixture is subjected to hydrogen gas under high temperature and pressure conditions.

- Step 3: The hydrogenation converts the aromatic ring of p-hydroxybenzoic acid into a cyclohexane ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

- Step 4: The mixture undergoes isomerization catalyzed by sodium alkoxides in alcohol solvents to enrich the trans isomer.

- Step 5: The trans isomer is purified by recrystallization using a petroleum ether and ethyl acetate solvent mixture.

Key Reaction Conditions and Catalysts:

| Parameter | Details |

|---|---|

| Raw material | p-Hydroxybenzoic acid |

| Catalyst for hydrogenation | 5% Ruthenium on carbon (Ru/C) |

| Solvent | Water |

| Hydrogen pressure | 1–3 MPa |

| Temperature | 80–150 °C |

| Isomerization catalyst | Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) |

| Isomerization solvent | Methanol, ethanol, propanol, n-butanol, tert-butanol |

| Recrystallization solvent | Ethyl acetate and petroleum ether (1:1 ratio) |

| Solvent to crude product ratio (v/w) | 4:1 to 2:1 |

Reaction Scheme Summary:

Hydrogenation:

p-Hydroxybenzoic acid + H₂ → 4-Hydroxycyclohexanecarboxylic acid (cis + trans mixture)Isomerization:

Cis/trans mixture + sodium alkoxide → Enriched trans-4-hydroxycyclohexanecarboxylic acid (>90% trans)Purification:

Crude trans isomer recrystallized from ethyl acetate/petroleum ether → Pure trans-4-hydroxycyclohexanecarboxylic acid

- Raw material is inexpensive and widely available.

- The process is amenable to large-scale production.

- The isomerization step significantly improves trans isomer content.

- Recrystallization yields high purity product.

| Step | Conditions | Yield / Purity |

|---|---|---|

| Hydrogenation | 10 kg p-hydroxybenzoic acid, 30 kg water, 0.3 kg 5% Ru/C, 120 °C, 1 MPa H₂ | 9 kg 4-hydroxycyclohexanecarboxylic acid, trans content ~60% |

| Isomerization | Methanol solvent, sodium alkoxide catalyst, reflux | Trans isomer content >90% |

| Recrystallization | Ethyl acetate/petroleum ether 1:1, solvent to product ratio 4:1 to 2:1 | Pure trans isomer obtained |

This method was patented and described in detail in CN106316825A, highlighting its industrial feasibility and cost-effectiveness.

Analysis of Preparation Methods

| Method | Raw Material Availability | Scalability | Cost Efficiency | Purity of Product | Reaction Complexity | Industrial Application Potential |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation of p-hydroxybenzoic acid | High | High | High | High (>90% trans) | Moderate | Very High |

| Enzymatic reduction | Low (enzyme cost) | Low | Low | Moderate | High | Low |

| Reduction of 4-oxocyclohexanecarboxylate esters | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate |

| Biocatalytic oxidation of related compounds | Moderate | Moderate | Moderate | Not direct | High | Experimental |

The catalytic hydrogenation approach stands out as the most practical and economically viable method for industrial production of 1,4-dihydroxycyclohexanecarboxylic acid, particularly the trans isomer.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.

Reduction: Formation of cyclohexanemethanol.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that 1,4-dihydroxycyclohexanecarboxylic acid exhibits antioxidant properties, making it a candidate for use in formulations aimed at reducing oxidative stress in biological systems. Its ability to scavenge free radicals can be beneficial in developing treatments for conditions linked to oxidative damage .

Metabolic Studies

The compound has been studied in the context of metabolic disorders. For instance, it has been identified as a significant metabolite in the urine of rats treated with p-hydroxybenzoic acid, suggesting its role in metabolic pathways associated with diabetes and hyperglycemia . This highlights its potential as a biomarker for metabolic health and disease progression.

Food Science Applications

Biomarker for Food Consumption

1,4-Dihydroxycyclohexanecarboxylic acid has been detected in various food sources such as poultry and pork. Its presence may serve as a biomarker for the consumption of these foods, which could be useful in dietary studies and nutritional assessments .

Case Study 1: Metabolic Profiling in Chronic Kidney Disease

A study examined the metabolic effects of sodium bicarbonate supplementation in patients with chronic kidney disease (CKD). Changes in urinary metabolites were profiled using gas chromatography/electron-ionization mass spectrometry. Although 1,4-dihydroxycyclohexanecarboxylic acid was not directly measured, the metabolic pathways it influences were discussed, indicating its relevance in understanding systemic metabolic changes during treatment .

Case Study 2: Urinary Organic Acid Analysis

In a clinical chemistry study focused on urinary organic acids, 1,4-dihydroxycyclohexanecarboxylic acid was identified as a rare compound. Its analysis provided insights into the metabolic status of individuals and highlighted its potential role in diagnosing metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Antioxidant properties; potential use in oxidative stress treatments |

| Metabolic Studies | Significant metabolite linked to diabetes; potential biomarker for metabolic health |

| Food Science | Detected in food sources; serves as a biomarker for dietary intake |

| Clinical Diagnostics | Identified in urinary organic acid analysis; relevance to metabolic disorder diagnosis |

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Hydroxyl vs. Carboxyl Groups : Unlike 1,4-cyclohexanedicarboxylic acid (two carboxyl groups), 1,4-dihydroxycyclohexanecarboxylic acid has hydroxyl groups, enhancing its solubility and reactivity in aqueous environments .

Stereochemical Complexity : The (1R,3R,4R)-stereochemistry of 1,4-dihydroxycyclohexanecarboxylic acid is critical for its role in ascomycin biosynthesis, whereas 1,4-dicaffeoylquinic acid (Cynarin) adopts a (1S,3R,4S,5R) configuration for antioxidant activity .

Functional Group Impact : Fluorination in 4,4-difluorocyclohexanecarboxylic acid increases metabolic stability compared to hydroxylated analogs, making it suitable for drug development .

Key Findings:

- Biosynthetic Specificity : 1,4-Dihydroxycyclohexanecarboxylic acid is uniquely employed in ascomycin biosynthesis, while structurally similar compounds like dicaffeoylquinic acids are plant-derived antioxidants .

- Industrial Utility : Carboxyl-rich analogs (e.g., 1,4-cyclohexanedicarboxylic acid) are preferred in polymer chemistry due to their thermal stability and compatibility with esterification reactions .

Physicochemical Properties

Solubility and Reactivity:

- Hydrophilicity : The hydroxyl groups in 1,4-dihydroxycyclohexanecarboxylic acid confer higher water solubility compared to its dicarboxylic acid counterpart .

- Acidity: The carboxylic acid group (pKa ~2.5) and hydroxyl groups (pKa ~10–12) enable pH-dependent reactivity, distinguishing it from non-hydroxylated derivatives like 1,4-cyclohexanedicarboxylic acid .

Biological Activity

1,4-Dihydroxycyclohexanecarboxylic acid, also known as 4-hydroxycyclohexane-1-carboxylic acid, is an organic compound that has garnered attention due to its potential biological activities and metabolic significance. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 144.1684 g/mol

- IUPAC Name : 4-hydroxycyclohexane-1-carboxylic acid

- CAS Registry Number : 17419-81-7

Biological Activity

1,4-Dihydroxycyclohexanecarboxylic acid is primarily recognized as a by-product of intestinal bacterial metabolism. It has been identified in various biological samples, particularly urine, where it serves as a potential biomarker for metabolic disorders.

Metabolic Pathways

The compound is produced through the metabolism of certain dietary components and is associated with the intestinal microbiome's activity. Studies have shown that it can be excreted in urine, indicating its role in metabolic processes.

Case Study 1: Metabolic Disorders

A study conducted on children with suspected metabolic disorders identified 4-hydroxycyclohexanecarboxylic acid in urine samples. The compound was characterized using gas chromatography-mass spectrometry (GC-MS), highlighting its potential as a diagnostic marker for specific metabolic conditions .

Case Study 2: Dietary Sources

Research indicates that 4-hydroxycyclohexanecarboxylic acid may originate from dietary sources, particularly from the consumption of certain foods such as dairy products and meats. This connection suggests that dietary habits can influence the levels of this compound in biological systems .

Synthesis Methods

The synthesis of 1,4-dihydroxycyclohexanecarboxylic acid has been documented through various chemical processes. One notable method involves the selective transformation of cyclohexenecarboxylic acids using acid-catalyzed reactions .

| Synthesis Method | Description |

|---|---|

| Acid-Catalyzed Reaction | Involves treating cyclohexenecarboxylic acids with sulfuric acid to yield the hydroxy derivative. |

| Esterification | The crude product can be esterified to enhance solubility and stability for further studies. |

Biological Implications

The presence of 1,4-dihydroxycyclohexanecarboxylic acid in urine and its correlation with dietary intake suggest its potential role in metabolic profiling. Its detection can help in understanding individual metabolic pathways and identifying possible dysregulations linked to health conditions.

Q & A

Q. How can 1,4-dihydroxycyclohexanecarboxylic acid be incorporated into biodegradable polymers, and what copolymer design strategies enhance material properties?

- Methodological Answer : The dihydroxy and carboxyl groups enable esterification or polycondensation reactions. For example, copolymerization with diols (e.g., 1,4-cyclohexanedimethanol) via microwave-assisted synthesis improves reaction efficiency and yields amorphous polymers with tunable glass transition temperatures (). Characterization via GPC and FT-IR confirms molecular weight and ester linkage formation .

Q. What structural modifications of 1,4-dihydroxycyclohexanecarboxylic acid enhance its bioactivity in pharmacological applications?

- Methodological Answer : Fluorination at specific positions (e.g., 4,4-difluoro derivatives) increases metabolic stability and binding affinity to biological targets, as seen in macrolide antibiotics. Structure-activity relationship (SAR) studies require iterative synthesis, followed by in vitro assays (e.g., MIC testing against bacterial strains) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

- Methodological Answer : Discrepancies often stem from isomerism or hydration. For example, cis-1,4-dihydroxycyclohexanecarboxylic acid (melting point ~168°C) may be confused with trans isomers or hydrated forms. Researchers should:

- Validate purity via HPLC or X-ray crystallography.

- Report solvent systems and drying protocols for solubility studies .

Q. What safety protocols are critical when handling 1,4-dihydroxycyclohexanecarboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats compliant with EN 374 standards.

- Ventilation : Local exhaust systems minimize inhalation risks, as the compound may irritate respiratory pathways.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.